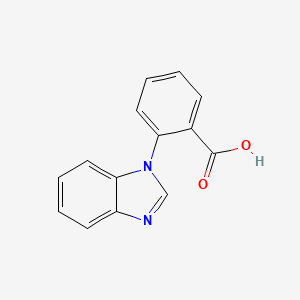

2-(1H-1,3-benzodiazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzimidazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXQFHWSILYDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29003-05-2 | |

| Record name | 2-(1H-1,3-benzodiazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Analysis of 2 1h 1,3 Benzodiazol 1 Yl Benzoic Acid

Solid-State Structural Investigations

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Specific data from Hirshfeld surface analysis and the corresponding two-dimensional fingerprint plots for 2-(1H-1,3-benzodiazol-1-yl)benzoic acid are not available in the reviewed literature. This analysis is crucial for quantifying the various intermolecular contacts that stabilize the crystal structure, but such a study has not been published for this specific compound.

Analysis of Supramolecular Features, Hydrogen Bonding Networks, and π-π Interactions

A detailed analysis of the supramolecular architecture, including specific hydrogen bond parameters (donor-acceptor distances and angles) and the geometry of π-π stacking interactions for this compound, has not been reported. Consequently, a discussion of its unique hydrogen bonding networks and other non-covalent interactions cannot be provided.

Computational Chemistry and Theoretical Modeling of 2 1h 1,3 Benzodiazol 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-(1H-1,3-benzodiazol-1-yl)benzoic acid. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to predict the molecular geometry and various electronic properties of this compound. DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), can determine the optimized molecular structure, vibrational frequencies, and thermodynamic properties of the compound researchgate.netnih.gov.

The application of DFT allows for the prediction of reactivity indicators. For instance, the calculation of ionization potential, electron affinity, and chemical hardness helps in understanding the molecule's susceptibility to chemical reactions. DFT studies on similar benzoic acid derivatives have been successfully used to elucidate reaction mechanisms, such as decarboxylation, by calculating activation energies for different proposed pathways researchgate.net. These theoretical calculations provide a framework for understanding the stability and reactivity of the benzimidazole (B57391) and benzoic acid moieties within the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules wikipedia.org. The energy and shape of these orbitals are crucial in determining the electronic properties and reactivity of this compound youtube.com.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity youtube.com. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity niscpr.res.in. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule niscpr.res.in. For benzimidazole derivatives, the HOMO is often located over the benzimidazole ring, suggesting that this is a likely site for electrophilic attack researchgate.net. The analysis of FMOs provides valuable insights into the charge transfer interactions that can occur within the molecule researchgate.net.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.

For a molecule like this compound, the MEP map would typically show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, marking them as sites for nucleophilic attack researchgate.netniscpr.res.in. The MEP analysis of a similar compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, revealed these characteristic potential distributions, which are crucial for understanding intermolecular interactions, including hydrogen bonding researchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules.

By simulating the molecule's behavior in a given environment, MD can reveal the most stable conformations and the dynamics of its structural changes. In the context of drug design, MD simulations are used to assess the stability of a ligand-receptor complex, providing insights into the binding process and the strength of the interaction. For instance, MD simulations of benzimidazole derivatives complexed with biological targets have been used to confirm the stability of the docked poses in an aqueous environment nih.gov.

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

For this compound, docking studies can identify potential biological targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Benzimidazole derivatives have been the subject of numerous docking studies against a variety of targets, including GABAA receptors, where they have shown promising binding affinities nih.gov. For example, docking studies of benzoic acid derivatives with the SARS-CoV-2 main protease have been conducted to evaluate their potential antiviral activity nih.gov. The results of these studies can guide the design of more potent and selective inhibitors.

| Biological Target | Potential Application | Key Interactions |

|---|---|---|

| GABAA Receptors | Anxiolytic, Antidepressant | Hydrogen bonding, Hydrophobic interactions |

| DNA Gyrase | Antibacterial | Interaction with the active site residues |

| Carbonic Anhydrase | Various therapeutic areas | Coordination with the zinc ion in the active site |

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzimidazole Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

For benzimidazole carboxylic acids, QSAR studies have been performed to identify the key structural features that influence their biological activities, such as antileukemic and anti-mycobacterial effects tandfonline.comnih.gov. These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. By correlating these descriptors with the observed biological activity, a predictive QSAR model can be developed. For example, 2D and 3D QSAR models for benzimidazole derivatives have suggested that the inclusion of certain substituents, such as methoxy and amine groups, can enhance their biological activity tandfonline.com. These models provide valuable guidance for the rational design of new, more potent benzimidazole-based therapeutic agents.

Theoretical Prediction of Spectroscopic Parameters and Thermochemical Properties

Computational chemistry provides a powerful lens for predicting and understanding the molecular properties of complex organic compounds such as this compound. Through the use of quantum chemical calculations, particularly Density Functional Theory (DFT), researchers can model spectroscopic and thermochemical parameters with a high degree of accuracy. These theoretical investigations offer deep insights into the molecule's vibrational modes, electronic transitions, and thermodynamic stability, complementing and guiding experimental work.

For the closely related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, detailed theoretical studies have been conducted using the B3LYP/6-311++G(d,p) basis set. mdpi.com These studies provide a strong foundation for understanding the properties of this compound, given the structural similarity.

Spectroscopic Parameters

Theoretical calculations are instrumental in assigning and interpreting experimental spectra, including infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra.

Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. For the analogous compound, a broad range of C-H stretching vibrations were predicted between 2927 cm⁻¹ and 3123 cm⁻¹. mdpi.com The O-H stretching vibration of the carboxylic acid group was calculated to be at 3619 cm⁻¹, with a potential energy distribution (PED) of 100%, indicating a pure stretching mode. mdpi.com The highly polar C=O double bond's stretching vibrations were predicted at 1708, 1310, 1110, and 1039 cm⁻¹, often mixed with other vibrational modes. mdpi.com Aromatic C-C stretching vibrations are typically predicted to occur in the 1400 to 1600 cm⁻¹ range. mdpi.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3619 | Pure stretching vibration of the carboxylic acid hydroxyl group. mdpi.comnih.gov |

| C-H Stretch (Aromatic/Methylene) | 2927 - 3123 | Stretching vibrations of carbon-hydrogen bonds in the aromatic rings and methylene bridge. mdpi.com |

| C=O Stretch | 1708, 1310, 1110, 1039 | Stretching of the carbonyl group in the carboxylic acid, often coupled with other vibrations. mdpi.comnih.gov |

| C-C Stretch (Aromatic) | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. mdpi.com |

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated to aid in the structural elucidation of the compound. For the related molecule 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, DFT calculations have shown good correlation with experimental data. The proton of the carboxylic acid group was theoretically predicted at 8.57 ppm, while the experimental value was observed at 8.25 ppm. mdpi.com Aromatic protons were calculated to appear in the range of 7.53 ppm to 8.30 ppm, and methylene protons at 8.35 ppm. mdpi.com

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 8.57 | 8.25 |

| Aromatic (-CH) | 7.53 - 8.30 | 7.12 - 7.86 |

| Methylene (-CH₂) | 8.35 | 7.88 |

Comparison of theoretical and experimental ¹H NMR chemical shifts for the structurally similar compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. These calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the charge transfer characteristics within the molecule. researchgate.net

Thermochemical Properties

While detailed theoretical studies on the spectroscopic parameters of structurally similar compounds are available, specific computational predictions for the thermochemical properties of this compound, such as its standard enthalpy of formation, entropy, and Gibbs free energy of formation, are not extensively reported in the available literature.

However, computational methods, particularly high-level composite methods, are routinely used to predict these fundamental thermodynamic quantities for organic molecules. up.pt These calculations are vital for understanding the stability and reactivity of a compound. For instance, the HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov A larger gap implies higher stability and lower chemical reactivity.

Investigation of in Vitro Biological Activities and Mechanistic Pathways of 2 1h 1,3 Benzodiazol 1 Yl Benzoic Acid and Analogues

Antimicrobial Activity (In Vitro)

The fusion of benzimidazole (B57391) and benzoic acid structures has yielded derivatives with notable antimicrobial capabilities. Benzimidazole-containing compounds are recognized for a wide spectrum of pharmacological activities, including antibacterial and antifungal effects. acs.orgsemanticscholar.org Similarly, benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives. researchgate.netcabidigitallibrary.org The combination of these two pharmacophores in compounds like 2-(1H-1,3-benzodiazol-1-yl)benzoic acid is a strategic approach to developing new antimicrobial agents.

Derivatives of benzimidazole and benzoic acid have demonstrated significant efficacy against a range of pathogenic bacteria. Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria, including strains known for multidrug resistance.

For instance, certain triaryl benzimidazoles have shown potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5–4 μg/mL against multidrug-resistant Staphylococcus and Enterococci species. acs.org Pyrazole (B372694) derivatives incorporating a benzoic acid moiety have also been identified as potent agents against Staphylococcus aureus and Enterococcus faecalis, with MIC values reaching as low as 0.78 μg/mL. nih.gov

Against Gram-negative bacteria, the activity can be more varied. While some benzimidazole derivatives show moderate activity against strains like Escherichia coli and Pseudomonas aeruginosa acs.orgnih.gov, others, particularly those hybridized with moieties like triazoles, exhibit enhanced inhibitory effects. nih.gov For example, specific benzimidazole-triazole hybrids have shown pronounced activity against E. coli. nih.gov The structural features, such as the presence of electron-withdrawing groups, have been noted to improve the antibacterial activity of these compounds. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole and Benzoic Acid Analogues

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triaryl Benzimidazole (Compound 8) | MDR Staphylococci | 0.5 - 4 | acs.org |

| Triaryl Benzimidazole (Compound 13) | MDR Enterococci | 0.5 - 4 | acs.org |

| Triaryl Benzimidazole (Compound 13) | MDR Gram-negative strains | 16 - 32 | acs.org |

| Pyrazole Benzoic Acid Derivative (Compound 8) | Staphylococcus aureus | 0.78 | nih.gov |

| Pyrazole Benzoic Acid Derivative (Compound 8) | Enterococcus faecalis | 3.12 | nih.gov |

| Benzyl Benzoic Acid Derivative (Compound 5e) | S. pneumoniae | 1 | nih.gov |

| Benzimidazole-Triazole Hybrid (Compound 37b) | Staphylococcus aureus | 3.125 | nih.gov |

| Benzimidazole-Triazole Hybrid (Compound 37b) | Escherichia coli | 3.125 | nih.gov |

The antifungal potential of benzimidazole and benzoic acid derivatives is well-documented. These compounds have been tested against various yeasts and fungi, demonstrating a broad spectrum of activity.

Notably, derivatives have shown efficacy against Candida albicans, a common opportunistic fungal pathogen. nih.govnih.govnih.gov For example, certain ester derivatives of benzoic acid displayed activity against C. albicans with MIC values of 128 µg/mL. nih.gov Combinations of 2-aminobenzoic acid derivatives with fluconazole (B54011) have demonstrated synergistic effects against fluconazole-resistant C. albicans isolates, highlighting their potential in overcoming drug resistance. mdpi.com

The activity of these compounds extends to other fungal species as well. Benzimidazole-triazole hybrids have been screened against Aspergillus niger, with some showing strong activity. nih.gov Furthermore, benzoic acid derivatives isolated from plant sources have demonstrated activity against phytopathogenic fungi, particularly those from the Fusarium genus. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Analogues

| Compound Type | Fungal Species | MIC (μg/mL) | Reference |

|---|---|---|---|

| Lanceaefolic acid methyl ester | Candida albicans | 100 | nih.gov |

| Methyl biphenyl-2-carboxylate | Candida albicans | 128 - 256 | nih.gov |

| 2-Aminobenzoic Acid Derivative (Compound 1 & 2) | Candida albicans (FLC-resistant) | 70 | mdpi.com |

| Benzimidazole-Triazole Hybrid (Compound 10a/10b) | Candida albicans | - | nih.gov |

| Benzimidazole-Triazole Hybrid (Compound 10a/10b) | Aspergillus niger | - | nih.gov |

The quantitative assessment of antimicrobial activity is crucial for evaluating the potency of new compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

For benzimidazole and benzoic acid analogues, MIC values can be quite low, indicating high potency. As noted previously, MICs against resistant Gram-positive bacteria can be in the sub-µg/mL to low µg/mL range (0.5–4 µg/mL). acs.org Against certain strains of S. aureus and E. coli, MICs for various derivatives have been reported in the range of 3.125 to 12.5 µmol/mL. nih.gov Studies on benzoic acid derivatives against E. coli have reported MIC values of 1-2 mg/mL, with MBC values typically being twice the MIC. nih.gov

Many of these compounds have been shown to have a bactericidal (killing) rather than bacteriostatic (inhibiting growth) mode of action. acs.orgnih.gov For example, potent pyrazole benzoic acid derivatives were found to be bactericidal for S. aureus and Bacillus subtilis. nih.gov This is a desirable characteristic for antimicrobial agents, particularly in treating severe infections.

Understanding the mechanism of action is vital for the development of novel antimicrobial drugs. For benzimidazole-based compounds, several mechanisms have been proposed. One suggested mechanism for a class of triaryl benzimidazoles is the inhibition of bacterial gyrase, an enzyme essential for DNA replication. acs.org

Another identified mechanism involves the disruption of the bacterial cell membrane. Studies on pyrazole benzoic acid derivatives indicated that their mode of action involves the permeabilization of the cell membrane, as determined by flow cytometry and protein leakage assays. nih.gov For benzoic acid itself, its antimicrobial activity is generally attributed to the undissociated form of the acid, which can penetrate the cell membrane, acidify the cytoplasm, and interfere with cellular functions. researchgate.netnih.gov The lipophilic nature of these acids can also lead to interactions that disrupt membrane integrity. sci-hub.se

Anticancer Potential (In Vitro Cellular Assays)

The benzimidazole scaffold is a prominent feature in a number of anticancer drugs, and new derivatives continue to be explored for their potential in oncology. nih.govnih.gov The incorporation of a benzoic acid moiety can further enhance this activity, leading to compounds with significant cytotoxic and antiproliferative effects.

Analogues of this compound have been evaluated against a variety of human cancer cell lines, demonstrating broad-spectrum anticancer potential.

Lung Cancer (A549): Benzimidazole derivatives have shown potent cytotoxic activity against the A549 human lung carcinoma cell line. In one study, a synthesized derivative exhibited a high cytotoxic effect with an IC50 value of 15.80 µM. jksus.org Other pyrazole derivatives have also been reported to be effective in inhibiting the growth of A549 cells. nih.gov

Prostate Cancer (LNCaP, PC-3, DU 145): The antiproliferative effects of related compounds have been observed in various prostate cancer cell lines. Studies have shown that novel histone deacetylase (HDAC) inhibitors can inhibit the growth of PC-3 and DU145 spheroids. semanticscholar.org Other natural product derivatives have also been shown to induce dose- and time-dependent growth inhibition in DU145 and PC-3 cells. nih.gov

Triple-Negative Breast Cancer (TNBC): Benzimidazole derivatives, such as mebendazole, have shown significant anticancer effects against TNBC cells (MDA-MB-231). These compounds can induce DNA damage, cell cycle arrest, and downregulate cancer stem cell markers. nih.gov Newly synthesized tricyclic systems have also exhibited photocytotoxicity against TNBC cells at low micromolar IC50 values. d-nb.info

The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and inhibit key cellular pathways involved in cancer cell proliferation and survival. preprints.orgresearchgate.net

Table 3: In Vitro Anticancer Activity of Selected Analogues

| Compound Type | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative (se-182) | A549 (Lung) | IC50 | 15.80 | jksus.org |

| Benzothiazole (B30560) Derivative (Compound A) | A549 (Lung) | IC50 | 68 (µg/mL) | researchgate.net |

| Paeonol | DU145 (Prostate) | - | - | nih.gov |

| Paeonol | PC-3 (Prostate) | - | - | nih.gov |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | IC50 | 15.6 | preprints.org |

| Mebendazole (Benzimidazole derivative) | MDA-MB-231 (TNBC) | - | - | nih.gov |

| Pyrrolo[1,2-h] acs.orgnih.govnaphthyridinone | MDA-MB-231 (TNBC) | IC50 | Low µM | d-nb.info |

Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Key Pathways)

The molecular mechanisms underlying the bioactivity of this compound and its analogues often involve the modulation of fundamental cellular processes such as apoptosis and cell cycle progression.

Apoptosis Induction: Benzoic acid derivatives have been identified as promising agents for inducing apoptosis, or programmed cell death, in cancer cells. Certain novel benzoate-lipophilic cations have been shown to selectively target tumor mitochondria, which have an abnormally elevated transmembrane potential. nih.gov This targeting leads to the uncoupling of the oxidative phosphorylation system, a decrease in mitochondrial transmembrane potential, and reduced cellular ATP levels. nih.gov The resulting energy stress can trigger the activation of AMPK (AMP-activated protein kinase), a key sensor of cellular energy status, ultimately leading to apoptosis in cancer cell lines. nih.gov

Furthermore, research into related structures has focused on designing 2,5-substituted benzoic acid scaffolds that can dually inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov By binding to and inhibiting these proteins, such compounds can restore the natural apoptotic pathway, leading to the selective death of malignant cells. nih.gov

Cell Cycle Arrest: Analogues of this compound have demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, a novel retinobenzoic acid derivative, TAC-101, was found to significantly inhibit the growth of human pancreatic cancer cells by causing a strong arrest at the G1 phase of the cell cycle. nih.gov This G1 arrest was associated with a reduction in the phosphorylation of the retinoblastoma (RB) protein and an increase in the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov Other studies on benzimidazole-based derivatives have shown they can induce cell cycle arrest at various phases, including the S, G1, and G2 phases, supporting their cytotoxic potential against cancer cells. semanticscholar.org Similarly, a benzoxazole (B165842) derivative, K313, was found to induce moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. nih.gov This ability to interfere with the cell cycle is a crucial mechanism for inhibiting tumor growth. mdpi.com

Antioxidant Activity (In Vitro)

The antioxidant potential of this compound and its analogues has been evaluated through a variety of in vitro assays that measure different aspects of antioxidant action, including radical scavenging, reducing power, and inhibition of lipid peroxidation.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are standard methods for evaluating the ability of a compound to donate a hydrogen atom or an electron to neutralize reactive free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most commonly used. mdpi.com

In these assays, antioxidants cause a color change in the radical solution, which can be measured spectrophotometrically. mdpi.comnih.gov Studies on various benzimidazole and benzoic acid derivatives have demonstrated significant scavenging activity. For example, certain benzimidazole hydrazones showed that the position and number of hydroxyl groups on the aryl ring heavily influence antioxidant capacity in the DPPH test. nih.gov A study of 4-(1H-triazol-1-yl)benzoic acid hybrids also showed potent antioxidant activity in both DPPH and ABTS assays, with some derivatives showing scavenging activity comparable to the standard antioxidant butylated hydroxylanisole (BHA). mdpi.com The results for some benzimidazole derivatives in the DPPH assay are presented below.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(1H-benzimidazol-2-yl)phenol | 1974 | researchgate.net |

| 2-p-tolyl-1H-benzimidazole | 773 | researchgate.net |

| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | researchgate.net |

| Ascorbic acid (Standard) | - | semanticscholar.org |

This table presents data for benzimidazole analogues to illustrate the antioxidant potential of the scaffold.

Reducing Power Assays (e.g., Ferric Reducing Antioxidant Power - FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govsigmaaldrich.com This reduction causes a colored ferrous-probe complex to form, and the intensity of the color is proportional to the antioxidant capacity of the sample. nih.govutm.my

This assay provides a direct measure of the total antioxidant or reducing potential of a substance. nih.gov Benzimidazole hydrazone derivatives have been evaluated using the FRAP method, demonstrating their capacity to act as reducing agents. nih.gov Similarly, studies on benzothiazole derivatives, a related heterocyclic system, have also used the FRAP assay to quantify antioxidant profiles. nih.gov The results indicate that the benzimidazole and benzoic acid scaffolds contribute to the electron-donating ability of the molecules.

Inhibition of Lipid Peroxidation (e.g., TBARS Assay)

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. The ability of a compound to inhibit this process is a crucial indicator of its antioxidant efficacy. In vitro effects of novel benzimidazole derivatives on rat liver microsomal NADPH-dependent lipid peroxidation have been investigated. nih.gov One of the most active compounds, 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles (10a), demonstrated an 84% inhibition of lipid peroxidation at a concentration of 10⁻³ M. nih.govresearchgate.net This level of inhibition was significantly better than that of the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition under the same conditions. nih.govresearchgate.net This highlights the potential of the benzimidazole scaffold to protect biological membranes from oxidative damage. researchgate.net

Enzymatic Antioxidant Mimicry (e.g., Superoxide (B77818) Dismutase - SOD mimic activity)

Superoxide dismutase (SOD) is a vital endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical (O₂•⁻) into molecular oxygen and hydrogen peroxide. nih.gov The development of synthetic compounds that can mimic the function of SOD is a significant therapeutic goal. wustl.eduresearchgate.net

Certain metal complexes of multi-benzimidazole compounds have attracted considerable attention for their ability to act as SOD mimics. globethesis.com For instance, a Nickel(II) complex with a multi-benzimidazole ligand, Ni(II)(EDTB), was shown to exhibit high SOD mimic activity. globethesis.com These synthetic enzymes, or "synzymes," function as true catalysts, performing multiple turnovers of the catalytic cycle to neutralize superoxide radicals. wustl.edu The development of stable and active copper(II) complexes with benzimidazole groups further underscores the potential of these structures to function as therapeutic agents by mimicking the body's natural antioxidant defenses. researchgate.net

Anti-inflammatory Properties (In Vitro Models)

The benzimidazole scaffold is a recognized pharmacophore for developing agents with anti-inflammatory activity. nih.gov Derivatives of benzoic acid have also been found to possess anti-inflammatory properties. ontosight.ai The combination of these moieties suggests a strong potential for anti-inflammatory action, often linked to the inhibition of key enzymes in the inflammatory cascade.

In vitro studies on related compounds have explored their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov For example, a new salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown in silico to have a higher affinity for the COX-2 receptor than acetylsalicylic acid, suggesting it could inhibit COX-2 activity and thereby reduce inflammatory responses. nih.gov In vitro evaluation of novel 1,2-benzothiazine derivatives confirmed their ability to inhibit COX-1 and COX-2 activity. nih.gov Furthermore, synthesized benzo[d]thiazol-2-amine derivatives showed significant inhibitory action against both COX-1 and COX-2 enzymes, with IC50 values in the low micromolar range. rjeid.com These findings from related structures strongly support the potential for this compound and its analogues to exhibit anti-inflammatory effects through mechanisms such as COX enzyme inhibition.

Receptor Binding and Enzyme Inhibition Studies (e.g., Angiotensin II Type 1 Receptor Antagonism for Structurally Related Compounds)

Research into nonpeptide AT1 receptor antagonists has led to the development of numerous benzimidazole-containing compounds. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzimidazole ring system significantly influence the antagonistic activity. For instance, a carboxylic acid group at the 7-position of the benzimidazole ring has been shown to be particularly important for potent and orally active AT1 antagonistic activity. nih.gov

A notable example from this class is the compound 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (also known as Candesartan, CV-11974). nih.gov In vitro studies demonstrated that this compound is a potent inhibitor of the specific binding of radiolabeled Angiotensin II to bovine adrenal cortical membranes, exhibiting a high affinity for the AT1 receptor. nih.gov Similarly, Azilsartan, another benzimidazole derivative featuring a carboxylic acid group, has been shown to be a highly potent and slowly dissociating AT1 receptor antagonist. psu.edunih.gov

The inhibitory activities of these structurally related benzimidazole derivatives against the AT1 receptor are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity. Lower IC50 values indicate higher binding affinity and more potent antagonism.

Below is a data table summarizing the in vitro AT1 receptor binding affinities for some structurally related benzimidazole-based compounds.

| Compound Name | Target Receptor | Reported IC50 Value (nM) |

| 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (Candesartan) nih.gov | Angiotensin II Type 1 (AT1) | 110 |

| Azilsartan psu.edunih.gov | Angiotensin II Type 1 (AT1) | 2.6 |

| Olmesartan psu.edunih.gov | Angiotensin II Type 1 (AT1) | 6.7 |

| Telmisartan psu.edunih.gov | Angiotensin II Type 1 (AT1) | 5.1 |

| Valsartan psu.edunih.gov | Angiotensin II Type 1 (AT1) | 44.9 |

| Irbesartan psu.edunih.gov | Angiotensin II Type 1 (AT1) | 15.8 |

These findings for structurally analogous compounds underscore the potential of the benzimidazole-benzoic acid scaffold in designing potent AT1 receptor antagonists. The specific linkage and substitution patterns are critical determinants of the biological activity. nih.gov While direct experimental data for this compound is lacking, the established SAR for this class of compounds suggests that it may also interact with the AT1 receptor, although its potency would be highly dependent on its specific structural features.

Coordination Chemistry and Material Science Prospects of 2 1h 1,3 Benzodiazol 1 Yl Benzoic Acid

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The unique arrangement of donor atoms in 2-(1H-1,3-benzodiazol-1-yl)benzoic acid makes it an excellent candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are created by linking metal ions or clusters with organic ligands to form extended one-, two-, or three-dimensional networks.

Preparation of Metal-2-(1H-1,3-benzodiazol-1-yl)benzoate Complexes

The synthesis of metal complexes and coordination polymers using ligands similar to this compound is typically achieved through solvothermal or hydrothermal methods. rsc.orgrsc.org These techniques involve reacting the organic ligand with a metal salt, such as a nitrate (B79036) or chloride, in a sealed vessel at elevated temperatures. rsc.orgbrieflands.com The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final product's dimensionality and topology. rsc.org

For instance, the solvothermal reaction of Zn(II) or Cd(II) ions with a flexible benzimidazole (B57391) carboxylic acid ligand has been shown to produce three-dimensional (3D) porous MOFs. rsc.org Similarly, lanthanide-based MOFs have been synthesized by reacting LnCl₃·6H₂O with a triazole-functionalized dicarboxylic acid under solvothermal conditions. rsc.org Common solvents used in these syntheses include N,N-dimethylformamide (DMF), ethanol, and water, or mixtures thereof. brieflands.comnih.gov Characterization of the resulting complexes is typically performed using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), Fourier-transform infrared (FT-IR) spectroscopy, and thermogravimetric analysis (TGA). rsc.orgmdpi.com

Elucidation of Ligand Coordination Modes and Metal-Ligand Bonding

The this compound ligand possesses multiple coordination sites: the carboxylate group and the nitrogen atoms of the benzimidazole ring. This versatility allows for a variety of coordination modes, which dictates the structure of the resulting metal complex. rsc.orgnih.gov The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. The benzimidazole unit can also bind to metal ions through one of its nitrogen atoms, acting as a monodentate N-donor. mdpi.com

The interplay between these coordination sites allows the ligand to bridge multiple metal centers, facilitating the formation of extended networks. researchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands or counterions. nih.gov For example, in different MOFs constructed with a flexible benzimidazole dicarboxylate ligand, the ligand adopted varied coordination fashions, leading to distinct network topologies. rsc.org

| Coordination Site | Observed Mode | Description | Reference Example |

|---|---|---|---|

| Carboxylate Group (-COOH) | Monodentate | One oxygen atom binds to a single metal center. | General benzoate (B1203000) complexes |

| Bidentate Chelating | Both oxygen atoms bind to the same metal center. | General benzoate complexes | |

| Bidentate Bridging | Each oxygen atom binds to a different metal center, linking them. | Zinc-based MOFs nih.gov | |

| Benzimidazole Ring | Monodentate N-donor | One of the imidazole (B134444) nitrogen atoms coordinates to a metal center. | 2-Guanidinobenzimidazole complexes mdpi.com |

| Bridging N,N'-donor | The two different nitrogen atoms of the imidazole ring bridge two metal centers. | General benzimidazole complexes nih.gov |

Investigation of Supramolecular Architectures and Framework Structures

The combination of strong metal-ligand coordination bonds and weaker non-covalent interactions governs the final supramolecular architecture of the resulting materials. The directional nature of the coordination bonds helps to form robust primary structures, such as one-dimensional (1D) chains, two-dimensional (2D) layers, or 3D frameworks. researchgate.netnih.gov

Exploration in Organic Electronic Materials

Ligands incorporating extended π-conjugated systems, such as this compound, are valuable building blocks for functional electronic materials. Their inherent electronic properties can be transferred to, and modulated within, larger assemblies like MOFs.

Role of Molecular Structure in Modulating Electronic Band Gaps

The electronic band gap (Eg) is a critical property that determines a material's conductivity and optical behavior. For organic molecules, this gap is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In a solid-state material, these correspond to the valence and conduction bands.

The extensive π-conjugation present in the fused ring system of this compound plays a crucial role in defining its electronic structure. A study on the analogous compound 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid determined its energy band gap to be a relatively large 4.6 eV. nih.gov This large band gap is attributed to the high degree of π-conjugation and polarization within the molecule. nih.gov Such a wide band gap is characteristic of a semiconductor. By incorporating such ligands into coordination polymers or MOFs, it is possible to tune the electronic properties of the resulting material. The interaction between the ligand's orbitals and the metal d-orbitals can create new electronic states, effectively modulating the band gap of the bulk material. uobasrah.edu.iqresearchgate.net

| Compound | Reported Band Gap (Eg) | Method | Significance |

|---|---|---|---|

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | 4.6 eV | Tauc plot from absorption spectra | Large band gap suggests potential as a semiconductor component. nih.gov |

| Benzoic Acid 2-Amino-4,6-Dimethylpyrimidine | ~3.0 - 3.8 eV | Density Functional Theory (DFT) | Direct band gap semiconductor. uobasrah.edu.iq |

Potential as Components in Conducting Materials and Metal-Organic Frameworks (MOFs) for Electronic Applications

The ability to form stable, ordered, and porous structures makes this compound and its derivatives promising components for advanced materials. nih.gov Molecules with large band gaps are considered useful for developing or enhancing the electronic properties of conducting materials. nih.gov

When used as linkers in MOFs, these ligands help create materials with potential applications in electronics. fjirsm.ac.cn The ordered crystalline nature of MOFs allows for efficient charge transport, provided a suitable pathway exists. The electronic properties of MOFs can be tuned by judicious selection of both the metal node and the organic linker. For example, MOFs constructed from π-conjugated linkers can exhibit semiconducting behavior. nih.gov Such materials are being explored for applications in heterogeneous photocatalysis, where the MOF absorbs light to generate electron-hole pairs that can drive chemical reactions. rsc.orgresearchgate.net The porosity of MOFs can also be exploited to host guest molecules that further modulate the material's electronic properties or to act as sensors.

Future Research Directions and Translational Perspectives for 2 1h 1,3 Benzodiazol 1 Yl Benzoic Acid

Design and Synthesis of New 2-(1H-1,3-benzodiazol-1-yl)benzoic acid Derivatives with Enhanced Potency

Future synthetic efforts will likely focus on creating libraries of novel derivatives of this compound to explore and optimize their biological activities. The core structure provides multiple sites for chemical modification, including the carboxylic acid group of the benzoic acid ring and various positions on the benzimidazole (B57391) ring system.

Strategies for derivatization can include:

Amide and Ester Formation: The carboxylic acid group is a prime target for modification. Converting it into a wide range of amides or esters can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and ability to form hydrogen bonds. For instance, reacting the acid with various amines can lead to new benzamide (B126) derivatives. A study on N-(benzo[d]thiazol-2-yl)-2-(1H-benzo[d]imidazol-1-yl)benzamide derivatives demonstrated that such modifications can yield compounds with significant antifungal and antibacterial activities.

Substitution on the Benzene (B151609) Rings: Introducing different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on either the benzoic acid or the benzimidazole phenyl rings can modulate electronic properties and steric hindrance, which can fine-tune binding affinity to biological targets. Research on other benzimidazole derivatives has shown that substitutions at the N-1 position of the imidazole (B134444) ring can lead to potent anticancer agents.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups, such as tetrazoles or hydroxamic acids, could improve metabolic stability and oral bioavailability.

Hybrid Molecule Synthesis: Conjugating the this compound scaffold with other known pharmacophores is a key strategy. For example, creating hybrids with moieties like triazoles or oxadiazoles (B1248032) could lead to compounds with enhanced or novel biological activities, such as multi-target anticancer agents.

The synthesis of these new derivatives will leverage established and innovative organic chemistry methodologies to efficiently generate diverse chemical entities for biological screening.

Table 1: Examples of Synthesized Benzimidazole Derivatives and Their Activities

| Derivative Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Benzamide Derivatives | Antifungal, Antibacterial | Showed significant activity against various fungal and bacterial strains. | |

| Phenyl-substituted Benzimidazoles | Anticancer (Tubulin Inhibition) | Demonstrated potent cytotoxicity against human cancer cell lines (MCF-7, HeLa). | |

| Benzimidazole-Triazole Conjugates | Anticancer (Multi-target) | Designed to target multiple pathways in cancer progression. | |

| Benzimidazole-Oxadiazole Hybrids | Anticancer (Tubulin/Topo IIα) | Acted as dual inhibitors of tubulin polymerization and topoisomerase IIα. |

Comprehensive Mechanistic Elucidation of Biological Activities

While the synthesis of new derivatives is crucial, a deep understanding of their mechanisms of action is paramount for translational success. Future research must focus on elucidating how these compounds exert their biological effects at the molecular level. Given the known activities of related benzimidazole structures, several potential mechanisms warrant investigation.

Anticancer Mechanisms: Many benzimidazole derivatives exhibit potent anticancer properties. Future studies on this compound derivatives should investigate established cancer-related pathways.

Tubulin Polymerization Inhibition: The benzimidazole core is a key feature of tubulin inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis. Studies on new derivatives should assess their ability to bind to the colchicine (B1669291) site of tubulin.

Kinase Inhibition: Certain benzimidazole compounds are known to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, which are critical for cancer cell proliferation and survival.

DNA Intercalation and Enzyme Inhibition: Benzimidazoles can bind to the minor groove of DNA or inhibit enzymes like topoisomerase, which are essential for DNA replication and repair. Investigating these interactions will be a key research avenue.

Antimicrobial Mechanisms: The benzimidazole scaffold is also present in antimicrobial agents. For derivatives showing antibacterial or antifungal activity, the mechanism could involve the inhibition of crucial microbial enzymes. One potential target is DNA gyrase, an enzyme vital for bacterial DNA replication.

Elucidating these mechanisms will involve a combination of biochemical assays, cell-based studies, and structural biology to identify direct molecular targets and understand the downstream cellular consequences.

Exploration of Novel Material Science Applications and Functionalization Strategies

Beyond pharmacology, the rigid, aromatic structure of the this compound scaffold makes it an attractive candidate for applications in material science.

Corrosion Inhibition: Benzimidazole derivatives have proven effective as corrosion inhibitors for metals like mild steel in acidic environments. The nitrogen atoms in the imidazole ring and the delocalized π-electrons can facilitate adsorption onto the metal surface, forming a protective layer. Future research could optimize derivatives of this compound for enhanced corrosion resistance, with potential applications in industrial settings.

Coordination Chemistry and Catalysis: The benzimidazole moiety and the carboxylic acid group are excellent ligands for coordinating with metal ions. The synthesis of metal complexes with these ligands could lead to new materials with interesting magnetic, optical, or catalytic properties. These complexes could be explored as catalysts in organic synthesis or as building blocks for metal-organic frameworks (MOFs).

Optoelectronic Materials: The conjugated π-system of the benzimidazole core is a foundation for developing organic materials for electronic and photonic devices. Benzimidazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and sensors. Functionalization of the this compound structure could be used to tune the photophysical properties, such as absorption and emission wavelengths, to create novel dyes and fluorescent probes.

Functionalization strategies will involve creating polymers or metal complexes and characterizing their physicochemical properties, such as thermal stability, conductivity, and photoluminescence.

Integration of In Silico, In Vitro, and Advanced Analytical Methodologies

To accelerate the discovery and optimization process, a modern research workflow integrating computational, experimental, and analytical techniques is essential.

In Silico Design and Screening: Computational tools will play a pivotal role in the rational design of new derivatives. Molecular docking studies can predict the binding modes and affinities of compounds to specific biological targets, such as the active sites of enzymes like EGFR kinase or DNA gyrase, or the colchicine binding site of tubulin. This allows for the prioritization of synthetic targets. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structures with biological activities, guiding further optimization.

In Vitro Validation: The predictions from in silico models must be validated through robust in vitro assays. This includes enzymatic assays to determine inhibitory constants (Ki or IC50 values) and cell-based assays to measure effects on cell viability, proliferation, or microbial growth.

Advanced Analytical Characterization: The synthesized compounds and their interactions with biological systems need to be thoroughly characterized. Techniques such as X-ray crystallography are invaluable for determining the precise three-dimensional structure of a compound bound to its target protein, providing definitive insight into the binding mechanism. High-resolution mass spectrometry and NMR spectroscopy will be essential for structural confirmation of new molecules.

This integrated approach creates a synergistic cycle where computational predictions guide experimental work, and the results from in vitro and analytical studies are used to refine and improve the computational models, leading to a more efficient and targeted drug discovery or materials development process.

Table 2: Application of Integrated Methodologies for Benzimidazole Scaffolds

| Methodology | Application/Target | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Tubulin | To predict binding affinity and interactions at the colchicine site. | |

| Molecular Docking | DNA Gyrase | To understand the binding mode of potential antibacterial agents. | |

| Molecular Docking | EGFR Kinase | To rationalize the anticancer activity of synthesized derivatives. | |

| X-ray Crystallography | Metal Complexes | To determine the coordination geometry and solid-state structure. |

Investigation of Multi-Targeting Approaches and Synergistic Effects

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. Therefore, developing drugs that can modulate several targets simultaneously—a multi-target approach—is a highly promising therapeutic strategy. The this compound scaffold is well-suited for the design of such agents.

Multi-Target Inhibitors: By combining the structural features of different pharmacophores, it is possible to design single molecules that act on multiple targets. For instance, benzimidazole-based hybrids have been designed as multi-target agents for Alzheimer's disease by simultaneously inhibiting enzymes like cholinesterases and monoamine oxidase-B. Similarly, benzimidazole-triazole and benzimidazole-oxadiazole hybrids have been developed as dual inhibitors of tubulin and topoisomerase, two distinct and validated targets in cancer therapy. Future work could focus on designing derivatives of this compound that, for example, inhibit both a protein kinase and tubulin polymerization.

Synergistic Combinations: In addition to single multi-target molecules, there is potential in exploring the synergistic effects of this compound derivatives when used in combination with existing drugs. A compound might not be highly potent on its own but could enhance the efficacy of another therapeutic agent, potentially by inhibiting a resistance mechanism or acting on a complementary pathway. This could lead to more effective combination therapies with reduced side effects.

Research in this area will involve designing and synthesizing hybrid molecules and testing them against a panel of relevant biological targets. Furthermore, systematic in vitro studies will be needed to assess synergistic, additive, or antagonistic effects when these compounds are combined with standard-of-care drugs.

Q & A

Q. What are the common synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)benzoic acid?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or anhydrides under acidic conditions.

- Step 2 : Functionalization of the benzodiazole ring with a benzoic acid group through nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling reaction may link the benzodiazole moiety to a pre-functionalized benzoic acid precursor .

- Key Parameters : Reaction temperature (often 80–120°C), choice of base (e.g., K₂CO₃), and solvent (e.g., DMF or THF) significantly influence yields .

Q. How is the compound characterized after synthesis?

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ peak at m/z corresponding to C₁₄H₁₀N₂O₂).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% required for pharmacological studies) .

Q. What are the key physicochemical properties affecting its reactivity?

- Acidity : The benzoic acid group (pKa ~4.2) enables solubility in basic aqueous solutions, facilitating salt formation for bioavailability studies.

- Planarity : The fused benzodiazole ring system enhances π-π stacking interactions with biological targets, influencing binding affinity .

Advanced Research Questions

Q. How to design experiments to assess its bioactivity against specific enzymes (e.g., ATPases)?

- In Vitro Assays : Use purified enzymes (e.g., Na⁺/K⁺-ATPase) and measure activity via phosphate release assays (malachite green method). Include positive controls (e.g., ouabain) and dose-response curves (IC₅₀ calculation).

- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes to ATPase active sites, guided by QSAR models .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

- Standardization : Ensure consistent assay conditions (pH, temperature, buffer composition).

- Metabolic Stability Tests : Evaluate compound degradation in serum (e.g., 37°C, 24 hours) to confirm active species.

- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational methods predict interactions with GPCR targets?

- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (benzodiazole N atoms) and hydrophobic regions (aromatic rings).

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., β₂-adrenergic receptor) to assess stability over 100 ns trajectories .

Q. How to optimize reaction yields during synthesis?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for coupling reactions.

- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 24 hours) while maintaining >80% yield.

- Byproduct Analysis : Use TLC or GC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.